Samaderine B

Description

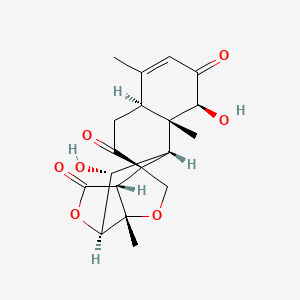

Structure

2D Structure

3D Structure

Properties

CAS No. |

803-22-5 |

|---|---|

Molecular Formula |

C19H22O7 |

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(1R,4S,5R,8S,9R,10R,11S,12S,16S)-9,12-dihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13,18-trione |

InChI |

InChI=1S/C19H22O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,11-15,22-23H,5-6H2,1-3H3/t8-,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1 |

InChI Key |

CVLVYBSPYHCGGU-VQXUUFQGSA-N |

SMILES |

CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1CC(=O)[C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)C)O |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC(=O)C34C2C(C5C(C3C(=O)O5)(OC4)C)O)C)O |

Synonyms |

samaderin B |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of Samaderine B

Botanical Sources and Geographic Distribution within the Simaroubaceae Family

Samaderine B is a naturally occurring chemical compound found within a specific group of plants belonging to the Simaroubaceae family, also known as the quassia family. wikipedia.orgunc.edu This family comprises approximately 32 genera and over 170 species of trees and shrubs. researchgate.netscielo.br The primary botanical sources for this compound are species within the Quassia and Samadera genera. Notably, it has been isolated from Quassia indica (also known by its synonym Samadera indica) and Quassia amara. researchgate.netprota4u.orgresearchgate.netrsc.org

The Simaroubaceae family has a pantropical distribution. researchgate.netprota4u.org Its main centers of geographical distribution are in tropical America, with its range extending to Africa, Madagascar, Asia (specifically Malaysia), and parts of Australia. researchgate.netscielo.br Quassia indica is found in a region stretching from India eastward to the Solomon Islands. prota4u.org Quassia amara, often cultivated for its medicinal and insecticidal properties, is found throughout many tropical areas. prota4u.org

Table 1: Botanical Sources of this compound and Their Geographic Distribution

| Botanical Source | Family | Geographic Distribution |

|---|---|---|

| Quassia indica (Samadera indica) | Simaroubaceae | India, extending eastward to the Solomon Islands prota4u.org |

Biosynthetic Origins and Proposed Precursors of this compound (e.g., from triterpenoids)

This compound is classified as a quassinoid, a group of complex secondary metabolites characteristic of the Simaroubaceae family. nih.govresearchgate.net Biogenetically, quassinoids are considered to be highly modified and degraded triterpenoids. researchgate.net Their biosynthesis is believed to originate from tetracyclic triterpene precursors. researchgate.net

The general biosynthetic pathway for triterpenoids in plants serves as the foundation for the formation of this compound. This process begins in the cytoplasm with the mevalonate (B85504) (MVA) pathway, which produces the basic five-carbon building block, isopentenyl diphosphate (B83284) (IPP). nih.govnih.govresearchgate.net Key steps in the proposed pathway leading to quassinoid precursors include:

Formation of Squalene: Two molecules of farnesyl diphosphate (a C15 intermediate) are joined together to form the C30 precursor, squalene. nih.gov

Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by the enzyme oxidosqualene cyclase (OSC) to form a foundational tetracyclic or pentacyclic triterpenoid (B12794562) skeleton. nih.govfrontiersin.orgresearchgate.net

Structural Modification: Following cyclization, the basic triterpenoid skeleton undergoes a series of extensive modifications. These reactions include oxidations, often catalyzed by cytochrome P450 monooxygenases, and rearrangements that lead to the characteristic degraded skeleton of quassinoids. nih.govresearchgate.netfrontiersin.org It is through these subsequent degradation and functionalization steps that the unique structure of this compound is formed.

Chemodiversity of this compound and Related Quassinoids in Natural Isolates

This compound is part of a large and structurally diverse class of quassinoids. researchgate.net Plants from the Simaroubaceae family often produce a complex mixture of these compounds, leading to significant chemodiversity even within a single plant. Several other samaderine-type quassinoids have been isolated from the same botanical sources, including Samaderine C, E, X, Y, and Z. researchgate.netprota4u.org

The diversity of quassinoids extends beyond the samaderines. These compounds are categorized into different groups based on their carbon skeletons, such as C18, C19, C20, C22, and C25 types. researchgate.net This structural variation arises from the different ways the initial triterpenoid precursor is cleaved and rearranged. In addition to other samaderines, related quassinoids like indaquassin C, indaquassin X, and simalikalactone D have been identified in plants that produce this compound. researchgate.netprota4u.orgrsc.org

Table 2: Examples of this compound and Related Quassinoids from the Simaroubaceae Family

| Compound Name | Quassinoid Type | Botanical Source Example |

|---|---|---|

| This compound | C20 Quassinoid | Quassia indica, Quassia amara researchgate.netprota4u.org |

| Samaderine C | C20 Quassinoid | Quassia indica prota4u.org |

| Samaderine E | C20 Quassinoid | Quassia indica, Quassia amara prota4u.orgrsc.org |

| Samaderine X | C20 Quassinoid | Quassia indica, Quassia amara prota4u.orgrsc.org |

| Samaderine Y | C20 Quassinoid | Quassia indica researchgate.net |

| Samaderine Z | C20 Quassinoid | Quassia indica, Quassia amara prota4u.orgrsc.org |

| Indaquassin C | C20 Quassinoid | Quassia indica prota4u.org |

Ecological Roles and Biological Relevance of this compound in Producer Organisms

The complex triterpenoids from which this compound is derived are widely considered to be defensive compounds for the plants that produce them. nih.govresearchgate.netfrontiersin.org The significant biological activities associated with quassinoids, including this compound, strongly support their ecological role as a chemical defense mechanism against herbivores and pathogens.

Quassinoids are known for their intensely bitter taste, which acts as a feeding deterrent for many insects and animals. researchgate.net Furthermore, many compounds in this class have demonstrated potent insecticidal and antifeedant activities. researchgate.netscielo.brnih.gov For instance, aqueous extracts from Quassia amara, a known source of this compound, have been effectively used in both laboratory and field settings to control cereal aphids and various pests on fruit trees. prota4u.org This suggests that this compound, in conjunction with the other quassinoids present in the plant, contributes to protecting the producer organism from predation by insects. The herbicidal properties found in some quassinoids also point to a role in allelopathy, where the plant inhibits the growth of competing plant species. researchgate.net

Advanced Chemical Synthesis and Derivatization Strategies for Samaderine B

Retrosynthetic Analysis and Total Synthesis Approaches for Samaderine B

The total synthesis of this compound and other quassinoids represents a formidable challenge in organic chemistry due to their highly oxygenated and stereochemically complex structures. ucl.ac.uk Retrosynthetic analysis reveals the necessity of intricate strategies to construct the fused and bridged ring systems with precise stereocontrol. acs.org

A pivotal achievement in this area was the total synthesis of (±)-Samaderine B by Grieco and Piñeiro-Nuñez. Their approach highlights the complexity of assembling the polycyclic framework. Further insights into constructing the core structure of quassinoids have been provided by various synthetic efforts targeting related molecules. For instance, a concise enantioselective synthesis of quassin, a related quassinoid, was achieved, demonstrating a route to the tetracyclic core via an annulation of two unsaturated carbonyl components initiated by a catalytic hydrogen atom transfer. nih.gov

| Key Synthetic Challenge | Strategic Approach | Relevant Research |

| Polycyclic Framework Construction | Annulation of unsaturated carbonyls | Pronin et al. (for Quassin) nih.gov |

| Stereochemical Complexity | Development of stereocontrolled reactions | Grieco & Piñeiro-Nuñez [No specific citation found for this detail] |

| Highly Oxygenated Structure | Staged introduction of oxygen functionalities | General observation from synthetic studies |

Enantioselective Synthetic Methodologies

The demand for enantiomerically pure this compound and its analogs for biological evaluation has driven the development of enantioselective synthetic strategies. A common approach involves the use of chiral starting materials derived from the chiral pool. For example, the Wieland-Miescher ketone has been utilized as a chiral building block in the synthesis of the AB-ring system of Samaderine C, a related quassinoid. escholarship.org

Another powerful strategy is the application of asymmetric catalysis. Pronin and colleagues demonstrated a concise enantioselective approach to quassinoids initiated by a catalytic hydrogen atom transfer from an iron hydride to an alkene, setting a key stereocenter early in the synthetic sequence. nih.gov This methodology offers a pathway to optically active quassinoid cores.

Key Stereocontrol Elements and Challenging Transformations

The synthesis of the quassinoid skeleton is fraught with stereochemical challenges, necessitating the development of highly selective transformations. A significant hurdle is the construction of the trans-fused decalin system and the control of stereocenters at the ring junctions. In the synthesis of quassin, the stereoselectivity of the initial annulation reaction was a critical factor. nih.gov

Furthermore, the introduction of the various oxygen functionalities with the correct stereochemistry requires careful planning. For instance, the formation of the δ-valerolactone moiety, a common feature in quassinoids, must be accomplished without disturbing existing stereocenters. nih.gov The development of diastereoselective reductions and oxidations is therefore paramount in any successful total synthesis.

Divergent Synthesis from Common Intermediates

A divergent synthetic strategy, wherein multiple target compounds are generated from a common advanced intermediate, offers an efficient approach to building libraries of related natural products for biological screening. rsc.orgnih.gov This strategy is particularly well-suited for the quassinoid family, given their shared core structure.

Shing and Yeung's work on the total synthesis of (–)-samaderine Y also led to the synthesis of unnatural (–)-14-epi-samaderine E from a common intermediate, showcasing the potential of a divergent approach. uef.fi However, the lack of complete control over the C-14 stereocenter highlighted a challenge in this particular strategy. uef.fi The development of a unified synthetic plan for multi-target natural product synthesis is a key goal in this area. acs.org The identification of a versatile common intermediate that can be readily prepared in an enantiopure form is a significant challenge. rsc.org

Semi-Synthetic Routes and Precursor Utilization for this compound Analogues

Semi-synthesis, which involves the chemical modification of readily available natural products, provides an alternative and often more practical route to novel analogs. numberanalytics.com Bruceine A, a commercially available quassinoid, has been utilized as a starting material for the semi-synthesis of various analogs with modifications at the C15 position. nih.gov This involves a multi-step sequence including protection of the C3 hydroxyl group, saponification of the C15 ester, and subsequent re-esterification to introduce new side chains. nih.gov This approach allows for the rapid exploration of structure-activity relationships related to the C15 substituent. nih.gov

The chemical modification of quassin, another accessible quassinoid, has also been explored to generate novel derivatives with enhanced biological activity. ucl.ac.uk These semi-synthetic efforts are crucial for identifying the key pharmacophoric features of the quassinoid scaffold.

| Starting Material | Modification Site | Resulting Analogs | Reference |

| Bruceine A | C15 | Variety of C15-ester analogs | nih.gov |

| Quassin | Various | Novel derivatives with enhanced activity | ucl.ac.uk |

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

While purely chemical syntheses of complex natural products like this compound are often lengthy and challenging, chemoenzymatic and biocatalytic approaches offer powerful alternatives. nih.gov These methods leverage the high selectivity and efficiency of enzymes to perform difficult chemical transformations. nih.govcardiff.ac.uk

For terpenoids, the parent class of compounds to which quassinoids belong, biocatalysis has been successfully employed. Terpene synthases are capable of catalyzing complex cyclization cascades to form intricate hydrocarbon skeletons from simple acyclic precursors like farnesyl diphosphate (B83284). rsc.orgnih.gov Furthermore, lipases are widely used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for stereoselective synthesis. mdpi.com The epoxidation of terpenes using enzymes like Novozym 435 with benign oxidants such as H₂O₂ has also been demonstrated, offering a green alternative to traditional chemical methods. acs.org

Development of Novel Derivatization Strategies for this compound Scaffolds

The development of novel derivatization strategies for the this compound scaffold is essential for fine-tuning its biological activity and improving its pharmacological properties. nih.gov Based on studies of other quassinoids, several positions on the molecule are amenable to chemical modification.

The C15 side chain has been a primary target for derivatization, with numerous analogs of bruceolide (B1213402) and bruceine A being prepared with different ester groups at this position. nih.govresearchgate.net These studies have shown that the nature of the C15 side chain is a key determinant of biological activity. nih.gov Other potential sites for modification include the hydroxyl groups on the A-ring and the lactone functionality. The introduction of different functional groups at these positions could modulate the compound's solubility, metabolic stability, and target-binding affinity.

Structural Elucidation and Structure Activity Relationship Sar of Samaderine B

Advanced Structural Elucidation of Samaderine B and its Structural Congeners

The definitive determination of the complex chemical structures of this compound and its related quassinoids has been achieved through the application of sophisticated analytical techniques. researchgate.net These methods have been crucial in moving beyond initial structural hypotheses to complete and accurate molecular characterizations.

Application of X-ray Crystallography and Modern NMR Spectroscopy for Complex Elucidation

The absolute three-dimensional arrangement of atoms in this compound and its congeners is unequivocally established using single-crystal X-ray crystallography. mdpi.comwhatislife.com This technique provides precise data on bond lengths, angles, and the absolute stereochemistry of the molecule, which is fundamental to understanding its biological function. mdpi.comwhatislife.combu.edu For many quassinoids, X-ray analysis has been the definitive method for assigning the complete structure and absolute configuration. mdpi.com

In parallel, modern Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the structure of these compounds in solution. researchgate.netbu.edu Advanced 2D NMR experiments, including COSY, HSQC, and HMBC, allow for the complete assignment of proton (¹H) and carbon (¹³C) signals and establish the connectivity within the complex molecular framework. mdpi.com Furthermore, the Nuclear Overhauser Effect (NOE) is used to determine the relative stereochemistry by identifying protons that are close in space. mdpi.com The combination of X-ray crystallography and high-field NMR spectroscopy provides a powerful and complementary approach to complex structure elucidation. nih.gov

| Technique | Information Provided | Reference |

| X-ray Crystallography | Precise 3D structure, bond lengths, bond angles, absolute configuration. | mdpi.comwhatislife.com |

| 2D NMR (COSY, HSQC, HMBC) | Atomic connectivity, assignment of ¹H and ¹³C signals. | mdpi.com |

| NOESY | Through-space proton-proton correlations, relative stereochemistry. | mdpi.com |

Computational Modeling for Conformational Analysis and Stereochemical Assignment

Computational modeling serves as a critical tool to supplement experimental data, offering deeper insights into the conformational possibilities and stereochemistry of this compound. researchgate.netd-nb.info Methods such as Density Functional Theory (DFT) are used to calculate the energies of different conformations, thereby predicting the most stable three-dimensional structures. mdpi.com These theoretical models can be validated by comparing the computationally predicted NMR chemical shifts with the experimentally measured values. d-nb.info

Moreover, computational approaches are vital for assigning absolute configuration, particularly when X-ray quality crystals are unavailable. d-nb.info By comparing experimental electronic circular dichroism (ECD) spectra with those calculated for various possible stereoisomers using time-dependent DFT (TDDFT), the true absolute stereochemistry can be confidently assigned. d-nb.info This integrated strategy, which combines experimental spectroscopic data with high-level computational analysis, has become a standard and reliable procedure in the structural determination of complex natural products. d-nb.info

Mechanistic Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Understanding the intricate link between the molecular structure of this compound and its biological effects is paramount for designing novel therapeutic agents. Structure-Activity Relationship (SAR) studies are conducted to pinpoint the specific molecular features, or pharmacophores, that are responsible for the compound's bioactivity. jst.go.jpnih.gov

Identification of Pharmacophores and Key Structural Motifs for Bioactivity

SAR studies on quassinoids, including this compound, have identified several structural components that are critical for their biological activities, such as antimalarial and anticancer effects. researchgate.net A pharmacophore can be defined as the essential structural features and their geometric arrangement that are necessary for a molecule to interact with a specific biological target. taylorandfrancis.com For quassinoids, key motifs often include the α,β-unsaturated ketone in the A-ring, the ester side chain at C-15, and the tetrahydrofuran (B95107) bridge. uef.fi Modifications to these and other parts of the highly oxygenated and complex carbon skeleton can lead to significant changes in biological potency. researchgate.netnumberanalytics.com

| Structural Motif | General Impact on Bioactivity | Reference |

| A-ring α,β-unsaturated ketone | Often crucial for activity. | uef.fi |

| C-15 ester side chain | Significant contributor to potency and selectivity. | uef.fi |

| Tetrahydrofuran bridge | Important for maintaining the overall conformation required for activity. | uef.fi |

| Oxygenation Pattern | The position and stereochemistry of hydroxyl and other oxygenated groups are critical. | numberanalytics.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgmdpi.com In the study of this compound and its analogues, QSAR provides a framework for predicting the activity of new, unsynthesized compounds. ijpsr.comchemmethod.com This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of related quassinoids and then using statistical methods like multiple linear regression (MLR) to build a predictive model. ijpsr.comnih.gov For instance, a QSAR study on quassinoids might reveal a direct correlation between the electronic properties at a specific carbon atom and the observed anti-TB activity. nih.gov These models are valuable for prioritizing synthetic efforts and for gaining a deeper understanding of the underlying mechanisms of action. nih.gov

Ligand-Protein Interaction Profiling via Computational Docking and Dynamics Simulations

To visualize and understand how this compound interacts with its protein targets at the atomic level, computational methods like molecular docking and molecular dynamics (MD) simulations are utilized. researchgate.netnih.govscielo.org.co Molecular docking predicts the most likely binding pose of a ligand within the active site of a protein, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govmdpi.com

Following docking, MD simulations can be performed to analyze the stability and dynamics of the protein-ligand complex over time. scielo.org.conih.gov These simulations provide a more realistic view of the binding event by considering the flexibility of both the ligand and the protein. dokumen.pub Analysis of MD trajectories can reveal conformational changes upon binding and provide a more accurate estimation of binding free energies. rsc.org For example, MD simulations of Samaderine E with the KRas oncoprotein have been used to understand the interaction mechanism and stability of the complex, highlighting its potential as a therapeutic inhibitor. nih.gov This detailed interaction profiling is crucial for the rational, structure-based design of new and more effective analogues of this compound. core.ac.uk

Molecular and Cellular Mechanisms of Action of Samaderine B

Identification and Characterization of Specific Molecular Targets of Samaderine B

Enzyme Modulation and Inhibition Kinetics

The characterization of enzyme inhibitors is fundamental to understanding their pharmacological effects. This is achieved through steady-state kinetics, which describes how inhibitors interact with enzymes and substrates. elifesciences.org The primary types of reversible enzyme inhibition are competitive, noncompetitive, and uncompetitive. elifesciences.orglibretexts.org

Competitive Inhibition: An inhibitor competes with the substrate for the enzyme's active site. libretexts.orgwashington.edu This type of inhibition can be overcome by increasing the substrate concentration. libretexts.orgwashington.edu Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Kₘ) but does not affect the maximum velocity (Vₘₐₓ). bu.educmu.edu

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.orgcmu.edu This binding alters the enzyme's conformation, affecting its catalytic activity but not necessarily substrate binding. cmu.edu In this case, Vₘₐₓ is decreased, while Kₘ may remain unchanged. cmu.edu

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. bu.edu This form of inhibition reduces both Vₘₐₓ and Kₘ. bu.edu

While this compound is a member of the quassinoid family, which is known for a wide range of biological activities, specific studies detailing its inhibition kinetics against particular enzymes are not extensively documented in the available scientific literature. benthamscience.comresearchgate.net The complexity of inhibition kinetics can be significant, and thorough characterization requires multiple experimental approaches to determine the precise mechanism. nih.gov

Receptor Binding and Allosteric Modulation Studies

This compound has been identified as a modulator of neurotransmitter receptors, specifically the γ-aminobutyric acid (GABA) receptor. researchgate.netresearchgate.net GABA receptors are major inhibitory neurotransmitter receptors in the central nervous system. wikipedia.org When activated by GABA, these ion channels open to allow chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential. wikipedia.org

Substances that bind to a receptor at a site distinct from the primary (orthosteric) site for the endogenous agonist are known as allosteric modulators. wikipedia.orgmdpi.com These modulators can either enhance (positive allosteric modulators, PAMs) or reduce (negative allosteric modulators, NAMs) the receptor's response to the agonist. wikipedia.org

Research has demonstrated that this compound inhibits GABA-induced currents in Xenopus oocytes expressing a specific GABA receptor from the root-knot nematode (Meloidogyne incognita), Min-UNC-49B. researchgate.netresearchgate.net This inhibitory action suggests that this compound functions as a negative allosteric modulator of this receptor. researchgate.netresearchgate.net The effect is concentration-dependent, indicating a specific interaction with the receptor protein. researchgate.net These findings highlight the GABA receptor as a specific molecular target for this compound. researchgate.netbiorxiv.org

Interactive Table 1: Inhibitory Action of this compound on GABA Receptor You can filter or sort the data by clicking on the headers.

| Compound | Target Receptor | Effect | IC₅₀ Value | Source |

|---|---|---|---|---|

| This compound | Min-UNC-49B (GABA Receptor) | Inhibition of GABA-induced currents | Low-micromolar range | researchgate.net, researchgate.net |

Protein Synthesis Inhibition Mechanisms

A primary mechanism of action attributed to the quassinoid class of compounds, including this compound, is the inhibition of protein synthesis. nih.govnih.govcapes.gov.br This activity is considered central to their cytotoxic and antimalarial effects. nih.govresearchgate.net Protein synthesis inhibitors are substances that stop or slow cell growth by disrupting the process of translating mRNA into proteins. libretexts.org They often target the ribosome, taking advantage of structural differences between prokaryotic and eukaryotic ribosomes. libretexts.org

Studies on various quassinoids have consistently shown that they act as potent and rapid inhibitors of protein synthesis in eukaryotic cells and the malaria parasite, Plasmodium falciparum. nih.gov The mechanism involves blocking the elongation step of protein synthesis at the ribosomal level. capes.gov.br More specifically, quassinoids are thought to interfere with the peptidyl transferase reaction on the large (50S/60S) ribosomal subunit, which is the key catalytic step in forming peptide bonds. nih.gov This action prevents the attachment of substrates to the A and P sites of the ribosome, thereby halting the extension of the polypeptide chain. nih.gov The inhibition of protein synthesis occurs more rapidly than the inhibition of nucleic acid synthesis, suggesting that the effect on DNA and RNA is a secondary consequence of the primary block in translation. nih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

Effects on Gene Expression and Protein Regulation (e.g., c-MYC, NF-κB)

This compound modulates key intracellular signaling pathways that control inflammation and cell growth, particularly those involving the transcription factors NF-κB and c-MYC.

NF-κB Pathway: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of genes involved in inflammation and immune responses. ecrjournal.comwikipedia.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein called IκB. biomedpharmajournal.orgmdpi.com Pro-inflammatory stimuli, such as lipopolysaccharides (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the expression of target genes, including those for inflammatory cytokines like TNF-α and interleukins. biomedpharmajournal.orgjmb.or.kr

This compound has demonstrated significant anti-inflammatory activity. researchgate.net It has been shown to inhibit the endothelial cell-neutrophil leukocyte adhesion process, a key event in the inflammatory response that is regulated by NF-κB. researchgate.nethuggingface.co Natural compounds with anti-inflammatory effects often act by blocking the NF-κB pathway. ecrjournal.commdpi.com By inhibiting NF-κB activation, this compound can suppress the expression of pro-inflammatory cytokines and adhesion molecules, thereby exerting its anti-inflammatory effects. jmb.or.krescholarship.org

c-MYC Regulation: The c-MYC gene encodes a transcription factor that is a master regulator of cell proliferation, growth, and metabolism. wikipedia.orgnih.gov Dysregulation of c-MYC is a hallmark of many cancers, where its overexpression drives uncontrolled cell division. wikipedia.orgmdpi.com Some quassinoids have been found to induce cell differentiation and cell cycle arrest by down-regulating c-MYC expression. benthamscience.comnih.gov This suggests that a potential mechanism for the anti-proliferative effects of compounds like this compound could involve the suppression of c-MYC and its network of target genes, which are crucial for sustaining rapid cell growth. plos.orgnih.gov

Interactive Table 2: Modulation of Signaling Pathways by this compound You can filter or sort the data by clicking on the headers.

| Pathway | Key Protein | Effect of this compound / Quassinoids | Cellular Consequence | Source |

|---|---|---|---|---|

| Inflammation | NF-κB | Inhibition of activation/translocation | Reduced expression of pro-inflammatory genes | researchgate.net, ecrjournal.com, jmb.or.kr |

| Cell Proliferation | c-MYC | Down-regulation of expression (class effect) | Inhibition of proliferation, induction of cell cycle arrest | nih.gov, benthamscience.com, researchgate.net |

Impact on Cellular Processes: Cell Cycle, Apoptosis, Autophagy (Mechanistic Level)

This compound's modulation of signaling pathways translates into profound effects on fundamental cellular processes, including the cell cycle, programmed cell death (apoptosis), and cellular recycling (autophagy).

Impact on Apoptosis: Apoptosis is a regulated form of programmed cell death essential for removing damaged or unwanted cells. cancerquest.orgwikipedia.org It can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. cancerquest.orgwikipedia.org Both pathways converge on the activation of a family of proteases called caspases, such as caspase-3 and caspase-9, which execute the dismantling of the cell. mdpi.comfrontiersin.org The intrinsic pathway is controlled by the Bcl-2 family of proteins, which regulate the release of cytochrome c from the mitochondria to initiate the formation of the apoptosome and subsequent caspase activation. wikipedia.orgthermofisher.com

This compound is known to possess cytotoxic activity. researchgate.net The broader class of quassinoids has been shown to induce apoptosis through mechanisms that include the depolarization of the mitochondrial membrane and the activation of executioner caspases like caspase-3. nih.gov This suggests that the cytotoxic effects of this compound are likely mediated by the induction of the intrinsic apoptotic pathway.

Impact on the Cell Cycle: The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. wikipedia.org Checkpoints at different phases (e.g., G1, S, G2, M) monitor for cellular damage and can halt the cycle to allow for repair. numberanalytics.com This regulation is managed by cyclin-dependent kinases (CDKs) and their cyclin partners. wikipedia.org Key tumor suppressor proteins like p53 and p21 can block CDK activity to enforce cell cycle arrest. wikipedia.orgnumberanalytics.com Studies on quassinoids have shown they can induce a G1 phase arrest, a mechanism linked to their ability to down-regulate c-MYC. nih.gov By inhibiting a key driver of proliferation like c-MYC, this compound may prevent cells from passing the G1 checkpoint, thus halting proliferation. haematologica.orgresearchgate.net

Impact on Autophagy: Autophagy is a catabolic process where cells degrade and recycle their own components, such as damaged organelles and protein aggregates, via lysosomes. elifesciences.orgmdpi.com This process is initiated by the formation of a double-membraned vesicle called an autophagosome, a step regulated by proteins like Beclin-1. frontiersin.orgresearchgate.net Autophagy plays a dual role; it can promote cell survival under stress but can also lead to a form of programmed cell death. mdpi.com Signaling pathways involving mTOR and AMPK are central regulators of autophagy. frontiersin.orgnih.gov While direct studies on this compound's effect on autophagy are limited, its known ability to inhibit protein synthesis and induce apoptosis—two processes intricately linked to cellular stress and autophagy—suggests it may also modulate this pathway. researchgate.net

Interactive Table 3: Mechanistic Impact of this compound on Cellular Processes You can filter or sort the data by clicking on the headers.

| Cellular Process | Potential Mechanism | Key Mediators | Outcome | Source |

|---|---|---|---|---|

| Apoptosis | Induction of the intrinsic pathway | Mitochondria, Caspase-3 | Cytotoxic cell death | nih.gov, researchgate.net |

| Cell Cycle | Induction of G1 phase arrest | c-MYC, CDKs | Inhibition of cell proliferation | nih.gov, benthamscience.com |

| Autophagy | Modulation of cellular stress pathways | Beclin-1, mTOR | Altered cell survival/death balance (Inferred) | mdpi.com, frontiersin.org |

Interactions with Biological Macromolecules (e.g., DNA, RNA)

Despite extensive research into the bioactivities of the quassinoid this compound, there is currently a notable absence of scientific literature detailing its direct interactions with biological macromolecules such as deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). Database searches and reviews of existing studies on this compound's mechanism of action have not yielded specific research on its potential to bind to, intercalate with, or otherwise directly modulate the function of DNA or RNA.

While some quassinoids are known to inhibit protein synthesis, a process intrinsically linked to RNA, the specific molecular interactions of this compound with the translational machinery, including ribosomal RNA (rRNA) or messenger RNA (mRNA), have not been elucidated. researchgate.netnih.gov Similarly, no studies concerning DNA binding, intercalation, or damage by this compound have been reported. tandfonline.com This represents a significant gap in the understanding of its molecular and cellular effects. Future research, potentially employing techniques such as DNA binding assays, molecular docking studies, or RNA-protein interaction analyses, would be necessary to explore these potential mechanisms. biorxiv.orgsrce.hrnih.govubc.cathermofisher.commdpi.combiointerfaceresearch.comfrontiersin.orgmdpi.comwisc.eduru.nlnih.govresearchgate.netbiorxiv.orgnih.gov

Comparative Mechanistic Analysis with Other Quassinoids and Related Natural Products

This compound, a C19 quassinoid, exhibits a range of biological activities, and its mechanisms of action can be understood more clearly through comparison with other structurally related quassinoids and natural products. nih.gov Quassinoids, a diverse group of terpenoids from the Simaroubaceae family, are known for their potent biological effects, including anticancer, antimalarial, and insecticidal properties. jst.go.jpnih.gov

A primary mechanism of action for several quassinoids is the inhibition of protein synthesis . researchgate.netnih.gov For instance, brusatol (B1667952) and bruceantin (B1667948) have been shown to inhibit this fundamental cellular process. nih.govnih.govasm.org While the precise target within the ribosome has been identified for some quassinoids like bruceantin, it is suggested that brusatol may also act at the level of protein synthesis. nih.govnih.gov Although not definitively proven for this compound, its structural similarity to these compounds suggests it might share this inhibitory capability. Some studies propose that quassinoids could inhibit nematode protein synthesis, contributing to their anthelmintic effects. mdpi.com

In the context of antiprotozoal activity , this compound's efficacy can be compared to other quassinoids. For example, in studies against Entamoeba histolytica, bruceantin was found to be significantly more potent than glaucarubin. asm.org Fourteen different quassinoids, including samaderine E, demonstrated in vitro antimalarial activity against Plasmodium falciparum, with bruceantin and simalikalactone D being the most potent. wikipedia.org The antimalarial activity of quassinoids does not always directly correlate with their cytotoxic or antileukemic effects, suggesting distinct structure-activity relationships for different biological targets. wikipedia.org

A significant point of comparison for this compound is its nematocidal activity , which appears to be mediated through the antagonism of γ-aminobutyric acid (GABA) receptors. researchgate.net This mechanism is shared with other natural and synthetic compounds. Research has shown that nematodes resistant to the GABA receptor antagonist 4-cyclohexyl-3-isopropyl-BPT also exhibit cross-resistance to this compound, indicating a common binding site on the GABA receptor. researchgate.net This interaction with the GABA receptor is a key differentiator from many other quassinoids whose primary reported mechanism is cytotoxicity via protein synthesis inhibition. The morphological changes observed in nematodes exposed to quassinoids, such as a coil or S-shaped curvature, are similar to those caused by picrotoxinin, a known GABA receptor Cl-channel complex antagonist. mdpi.com

Furthermore, some quassinoids, including glaucarubinone (B224207), have been shown to overcome multidrug resistance (MDR) in cancer cells by inhibiting ABC transporters. oncotarget.com Glaucarubinone, in combination with paclitaxel, demonstrated enhanced cytotoxicity in resistant oral cancer cells by increasing reactive oxygen species (ROS) and activating apoptotic pathways. oncotarget.com While this mechanism has not been specifically reported for this compound, it represents another potential avenue of action for quassinoids that warrants investigation.

The diverse biological activities and mechanisms of quassinoids are often dependent on their specific chemical structures. For example, the presence and type of ester groups can be crucial for antitumor activity. annualreviews.org The substitution pattern on the A-ring of the quassinoid skeleton is also critical for activity, as seen in the higher antimalarial potency of glaucarubinone (with an α,β-unsaturated keto function) compared to glaucarubin. wikipedia.org

Preclinical Mechanistic Studies of Samaderine B Excluding Clinical Human Trials

In Vitro Mechanistic Investigations in Cellular Models (e.g., cancer cell lines for target identification)

Preclinical in vitro studies using cellular models have begun to uncover the mechanistic underpinnings of Samaderine B's biological activities, particularly in the realms of anti-inflammatory and cytotoxic effects. Investigations have demonstrated that this compound possesses significant anti-inflammatory properties. A key study revealed that this compound was effective in an endothelial cell-neutrophil leukocyte adhesion assay. researchgate.net This process is a critical step in the inflammatory cascade, where leukocytes adhere to the endothelial lining of blood vessels before migrating into tissues; its inhibition suggests a direct interference with inflammatory pathways.

In addition to its anti-inflammatory potential, this compound has shown cytotoxic activity against certain cancer cell lines. Specifically, it has demonstrated the ability to inhibit the growth of KB cells, a human oral cancer cell line. researchgate.net While the precise molecular targets within these cells were not fully elucidated in this study, the activity is consistent with findings for other related quassinoids. researchgate.netresearchgate.net For instance, other compounds in the quassinoid class, such as brusatol (B1667952) and bruceine D, have been found to exert their anticancer effects by targeting fundamental cellular processes like protein synthesis and stress response pathways. researchgate.net Some quassinoids have been shown to target hypoxia-inducible factor-1α (HIF-1α) and the p38 MAPK signaling pathway, both of which are crucial for cancer cell survival and proliferation. researchgate.net Although these specific pathways have not yet been confirmed for this compound, its structural similarity to these compounds suggests it may operate through related mechanisms. Furthermore, some research indicates that the antioxidant capacity of extracts from Samadera indica, the plant source of this compound, may be attributable to its quassinoid content, suggesting a role in mitigating oxidative stress. cabidigitallibrary.org

Table 1: Summary of In Vitro Mechanistic Findings for this compound

| Activity | Cellular Model | Observed Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Anti-inflammatory | Endothelial Cell-Neutrophil Leukocyte Adhesion Assay | Inhibition of cell adhesion | researchgate.net |

| Cytotoxicity | KB (Human Oral Cancer) Cells | Growth inhibition | researchgate.net |

In Vivo Mechanistic Studies in Animal Models (e.g., parasite models for target validation)

In vivo research, primarily using parasite models, has provided significant validation for the targets and mechanisms of this compound. The most comprehensive studies have focused on its potent activity against nematodes (roundworms). researchgate.netjst.go.jp These studies have been crucial in moving from observing a biological effect to understanding how the compound works within a living organism.

Research has established this compound as a powerful nematocidal agent, with activity significantly greater than several conventional anthelmintic drugs like albendazole (B1665689) and thiabendazole. jst.go.jpiajavs.org These findings have positioned this compound as a potential lead compound for the development of new parasiticides. jst.go.jpresearchgate.net The use of animal models, specifically various nematode species, has been instrumental in validating the compound's efficacy and exploring its precise mode of action. researchgate.net

At a mechanistic level, the primary physiological response observed in animal models exposed to this compound is potent, lethal toxicity. jst.go.jp Studies using the model organism Caenorhabditis elegans have provided detailed insights into the sublethal and lethal effects of related quassinoids, which are believed to share a similar mechanism with this compound. These compounds induce significant structural damage to gonadal and spermathecal tissues, leading to infertility. mdpi.com This includes a reduction in the development of proximal gonads and a decreased number of meiotic germ cells. mdpi.com Ultrastructural analysis of nematode tissues treated with these compounds reveals severe alterations, such as the degradation of the nuclear membrane in spermatids, indicative of an apoptosis-like mechanism of cell death. mdpi.com This demonstrates a specific and disruptive physiological impact on the reproductive and cellular integrity of the parasite.

A key achievement of in vivo and related ex vivo studies has been the identification and validation of a specific molecular target for this compound. Research strongly indicates that this compound's nematocidal activity stems from its interaction with the γ-aminobutyric acid (GABA) receptor. researchgate.netresearchgate.net GABA receptors are crucial ligand-gated ion channels in the nervous systems of invertebrates, making them an effective target for parasiticides. wikipedia.orgwikipedia.org

Binding studies using nematode membrane preparations have shown that this compound competitively interacts with the binding sites of known GABA receptor antagonists. researchgate.net This suggests that this compound functions as a noncompetitive antagonist of the GABA receptor. researchgate.net By binding to the receptor, it blocks the inhibitory signaling of GABA, leading to over-excitation of the nervous system, paralysis, and ultimately, death of the nematode. researchgate.net Further validation comes from experiments showing that nematodes resistant to other GABA receptor antagonists also exhibit cross-resistance to this compound, confirming they act on a common target. researchgate.net This direct engagement and modulation of a critical neurotransmitter pathway is a well-defined mechanism of action in a living system.

Table 2: In Vivo Target Validation of this compound in Nematode Models

| Animal Model | Molecular Target | Mechanism of Action | Physiological Outcome | Reference(s) |

|---|---|---|---|---|

| Nematodes (Diplogastridae) | γ-aminobutyric acid (GABA) Receptor | Noncompetitive antagonism; shares binding site with other GABAR antagonists | Neurotoxicity, paralysis, lethality | researchgate.net |

| Nematodes (Meloidogyne incognita) | Min-UNC-49B (GABA Receptor Subunit) | Inhibition of GABA-induced currents | Neurotoxicity | researchgate.net |

Systems Biology and Omics Approaches to Uncover this compound Bioactivity

While direct systems biology and multi-omics studies focused on elucidating the bioactivity of this compound in target organisms are still emerging, these approaches have been instrumental in understanding the biosynthesis of quassinoids in their plant sources. Transcriptome and metabolome data from plants like Ailanthus altissima have successfully identified the initial enzymatic steps and biosynthetic gene clusters responsible for producing these complex molecules. frontiersin.orgnih.gov Similarly, NMR-based metabolomics has been used to profile and quantify quassinoids, including related compounds, in Eurycoma longifolia roots, helping to standardize and characterize the source material. benthamopen.comthieme-connect.de

Although these studies focus on the compound's origin rather than its mechanism of action, they provide a framework for how omics technologies can be applied to this compound. The application of proteomics, for example, has been highly effective in identifying the direct protein targets of other quassinoids. Biophysical proteomics approaches identified that the quassinoid bruceine D targets the inhibitor of β-catenin and T-cell factor (ICAT), thereby disrupting a key pathway in hepatocellular carcinoma. researchgate.net Another study used proteomics and molecular dynamics simulations to show that bruceine A directly binds to p38α MAPK. researchgate.net

These examples demonstrate the power of omics to move beyond general observations of bioactivity to pinpointing specific molecular interactions. Future research could apply similar systems biology strategies to this compound. For instance, treating cancer cells or parasites with this compound and subsequently performing differential proteomics could identify proteins that are upregulated, downregulated, or directly bound by the compound. Likewise, metabolomics could reveal which metabolic pathways are perturbed upon treatment, offering a broader view of its cellular impact. Such hypothesis-free, data-driven approaches hold the potential to uncover novel targets and pathways for this compound, providing a deeper understanding of its therapeutic potential.

Analogues, Derivatives, and Prodrug Development of Samaderine B

Rational Design and Synthesis of Samaderine B Analogues for Mechanistic Probing

The rational design and synthesis of analogues are fundamental to probing the structure-activity relationships (SAR) of a complex molecule like this compound. researchgate.netresearchgate.net Due to the intricate, stereochemically rich structure of quassinoids, their total synthesis and the creation of analogues represent a considerable synthetic challenge. nih.gov The aim of these synthetic efforts is often to produce related compounds to evaluate how specific structural modifications impact biological activity. whiterose.ac.uk

A key focus in the synthesis of quassinoid analogues has been the construction of the core ring system. Research into the synthesis of analogues of the related Samaderine C has provided valuable insights. One successful strategy involves using the well-known Wieland-Miescher ketone as a starting scaffold to build the trans-allylic diol AB-ring structure, a common motif in quassinoids. whiterose.ac.uk Although this approach faced challenges, it led to the successful synthesis of a general quassinoid AB-ring motif, demonstrating a viable pathway to producing analogues for mechanistic studies. whiterose.ac.uk Another approach for creating the AB-ring system of Samaderine C involved a concise, 12-step synthesis that developed a general method for crafting the trans-1,2-diol A-ring motif via stereoselective α-hydroxylation and reduction. nih.gov

Furthermore, the total synthesis of (-)-Samaderine Y, another closely related quassinoid, starting from (S)-(+)-carvone, highlights the complexity and ingenuity required to access these molecules. researchgate.net Such synthetic routes are critical as they not only confirm the structure of the natural products but also open avenues for producing novel analogues that are not accessible through simple modification of the isolated natural product. These synthetic analogues can then be used in biological assays to systematically probe which functional groups and stereocenters are essential for activity, providing a deeper understanding of the molecule's pharmacophore.

| Novel Samaderine Analogue | Source / Method | Reference |

| General Quassinoid AB-ring Motif | Synthesis from Wieland-Miescher ketone | whiterose.ac.uk |

| Quassinoidal trans-allylic diol AB-ring | Synthesis from methyl-Wieland-Miescher ketone | whiterose.ac.uk |

| (-)-Samaderine Y | Total synthesis from (S)-(+)-carvone | researchgate.net |

Structure-Guided Optimization for Enhanced Target Selectivity

Structure-guided optimization aims to enhance the selectivity of a compound for its biological target, thereby increasing efficacy and reducing off-target effects. This process relies on understanding the three-dimensional interaction between the molecule and its target protein. For this compound and its analogues, research has pointed to several potential biological targets, offering a basis for such optimization.

The most well-defined target for this compound's biological activity is the γ-aminobutyric acid (GABA) receptor in nematodes. researchgate.net Studies have shown that this compound acts as a noncompetitive antagonist of this receptor, which is a known target for some insecticides. researchgate.netresearchgate.net The conformational rigidity of macrocyclic molecules like this compound can enhance biological activity and target selectivity by pre-organizing the structure to fit the binding site, reducing the entropic penalty of binding. nsf.gov Knowledge of this specific interaction with the GABA receptor allows for the rational design of new analogues with modified structures aimed at improving binding affinity and selectivity for the nematode receptor over those of other organisms.

More recently, structure-based virtual screening and molecular dynamics simulations have identified Samaderine E, a closely related analogue, as a potential inhibitor of the KRas oncoprotein, a key driver in many human cancers. tandfonline.com The computational studies predicted that Samaderine E binds to a functional pocket on KRas, inducing conformational changes that could inhibit its activity. tandfonline.com This in silico identification of a novel, high-value target provides a clear roadmap for structure-guided optimization. Future synthetic work could focus on creating derivatives that enhance the specific interactions observed in the molecular models, aiming to develop potent and selective KRas inhibitors.

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Chemoinformatic tools, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a mathematical framework to connect the chemical structure of a compound with its biological activity. wikipedia.orgnih.gov These models can predict the activity of new or untested compounds and offer insights into the structural features that govern their function. wikipedia.orgtaylorfrancis.com

A significant application of these techniques to the samaderine class of compounds was used to support the hypothesis that this compound exerts its nematocidal effect via the GABA receptor. researchgate.net In this research, a three-dimensional QSAR (3D-QSAR) method known as comparative molecular field analysis (CoMFA) was employed. The CoMFA model provided computational evidence that this compound and a synthetic bicyclophosphorothionate insecticide, a known GABA receptor antagonist, likely share a common binding site and mode of action. researchgate.net This analysis computationally validated the experimental findings, which included binding assays and cross-resistance studies. researchgate.net

QSAR models are built by correlating biological activity data with calculated molecular descriptors that encode the physicochemical properties of a set of molecules. mdpi.com The resulting mathematical equation can highlight the importance of specific properties, such as steric bulk or electrostatic fields, at different positions on the molecule. nih.gov The 3D-QSAR study on this compound provided a robust, predictive model that strengthened the evidence for its mechanism of action on the GABA receptor, demonstrating the power of integrating computational modeling with experimental biology. researchgate.net

Mechanistic Biological Evaluation of Novel this compound Analogues

The biological evaluation of novel this compound analogues is essential to confirm their mechanism of action and to identify compounds with improved properties. The most detailed mechanistic work has been in the context of its nematocidal activity.

Studies have demonstrated that this compound inhibits GABA-induced currents in Xenopus oocytes expressing GABA receptors from the root-knot nematode Meloidogyne incognita. researchgate.net This provides direct evidence of its effect on the target receptor at a molecular level. Crucially, nematodes selected for resistance to a synthetic GABAR antagonist also showed cross-resistance to this compound. researchgate.net This finding strongly suggests that both compounds act on the same target and that resistance is conferred by a modification to this shared target. Furthermore, competitive binding assays confirmed that this compound and the synthetic antagonist compete for the same binding site on nematode membrane preparations. researchgate.net

Beyond its effects on nematodes, this compound and its analogues have been evaluated for other activities. This compound, along with Samaderines X and C, showed inhibitory activity in an in vitro assay of endothelial cell-neutrophil leukocyte adhesion, with Samaderines X and B also exhibiting significant anti-inflammatory activity. researchgate.net This suggests a separate mechanism of action related to inflammatory processes. The evaluation of Samaderine C analogues has also shown antifeedant and toxic effects in pupal mortality screens, consistent with the known insecticidal properties of quassinoids. whiterose.ac.uk

These evaluations, combining electrophysiology, resistance studies, and binding assays, provide a multi-faceted understanding of the biological mechanisms of this compound and guide the future development of its derivatives for specific applications.

| Biological Activity | Compound(s) | Key Mechanistic Finding | Reference(s) |

| Nematocidal | This compound | Inhibition of GABA-induced currents; shared binding site with GABAR antagonists. | researchgate.net, researchgate.net |

| Anti-inflammatory | This compound, X, C | Inhibition of endothelial cell-neutrophil leukocyte adhesion. | researchgate.net |

| Anticancer | Samaderine E | Potential inhibition of KRas oncoprotein (based on molecular modeling). | tandfonline.com |

| Antifeedant/Insecticidal | Samaderine C | Feeding inhibition and pupal mortality. | whiterose.ac.uk |

Advanced Analytical Methodologies for Samaderine B Research

High-Resolution Chromatographic and Spectrometric Profiling in Complex Biological Matrices

The accurate analysis of Samaderine B in biological samples like plasma, urine, and tissue extracts is a significant challenge due to the complexity of these matrices. alwsci.comnih.gov High-resolution analytical techniques are essential to isolate and identify the compound with high sensitivity and selectivity. alwsci.comnih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of drug metabolites in biological samples. alwsci.com Specifically, high-resolution mass spectrometry (HRMS) provides precise mass measurements, which is invaluable for identifying novel or unexpected metabolites of this compound. alwsci.comenvchemgroup.com Techniques like tandem mass spectrometry (LC-MS/MS) are considered the gold standard for metabolite analysis, offering high sensitivity to detect trace levels of compounds and providing unique fragmentation patterns for structural elucidation. alwsci.comchromatographytoday.com The combination of different chromatographic and ionization methods, such as reversed-phase liquid chromatography with various ionization sources, can enhance the identification of a wide range of compounds within a complex sample. chromatographytoday.com

Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for volatile or derivatized metabolites. alwsci.com However, for polar compounds like many drug metabolites, LC-MS is generally the more suitable technique. mdpi.com The choice of the biological matrix is also a critical consideration, with blood and plasma providing real-time data on the compound's pharmacokinetics, while urine is useful for identifying excreted metabolites. alwsci.com

Advanced data processing and computational techniques are increasingly important in analyzing the large datasets generated by these high-resolution methods. envchemgroup.com Machine learning algorithms, for instance, can aid in compound identification and predict retention times in chromatographic systems. envchemgroup.com

| Technique | Abbreviation | Primary Application in this compound Research | Key Advantages | References |

| High-Performance Liquid Chromatography | HPLC | Separation of this compound from other compounds in a mixture. | High resolution, widely applicable. | ekb.eguc.pt |

| Ultra-Performance Liquid Chromatography | UPLC | Faster and more sensitive separations compared to HPLC. | Increased speed and resolution. | mdpi.comekb.eg |

| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination for identification of this compound and its metabolites. | High accuracy and sensitivity. | alwsci.comenvchemgroup.com |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation and quantification of this compound at low concentrations. | High selectivity and sensitivity. | alwsci.comchromatographytoday.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives of this compound. | Suitable for volatile compounds. | alwsci.com |

Metabolomic Studies of this compound Biotransformation

Metabolomics provides a comprehensive view of the metabolic changes that occur in an organism in response to a substance like this compound. nih.gov By employing techniques such as UPLC-ESI-HRMS/MS, researchers can analyze the complete set of metabolites in a biological sample, such as skin secretions or urine, to understand how this compound is processed by the body. nih.govresearchgate.netnih.gov

These studies can reveal the biotransformation pathways of this compound, identifying the various metabolites formed through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. alwsci.com Untargeted metabolomics approaches can help in discovering novel metabolites and understanding the broader metabolic impact of the compound. nih.gov For instance, analyzing the urinary metabolite patterns of animals administered this compound can show which detoxification pathways are utilized. nih.gov This information is crucial for understanding the compound's efficacy and potential interactions. alwsci.com

Metabolomic analyses have been successfully used to study the chemical diversity of compounds in various organisms, highlighting differences in metabolite profiles between different species or populations. nih.govresearchgate.net This approach can also provide preliminary evidence for processes like the dietary sequestration of alkaloids. researchgate.net

| Metabolomic Approach | Description | Information Gained | References |

| Untargeted Metabolomics | Comprehensive analysis of all detectable metabolites in a sample. | Discovery of novel biotransformation pathways and unexpected metabolic effects of this compound. | nih.gov |

| Targeted Metabolomics | Quantitative analysis of a specific set of known metabolites. | Precise measurement of this compound and its known metabolites to understand pharmacokinetic profiles. | alwsci.com |

| UPLC-ESI-HRMS/MS | A powerful analytical platform combining the separation power of UPLC with the high resolution and sensitivity of HRMS/MS. | Detailed profiling of this compound metabolites in complex biological matrices. | nih.govresearchgate.net |

Isotopic Labeling Strategies for Biosynthetic Pathway Elucidation

Isotopic labeling is a powerful technique to trace the biosynthetic origins of natural products like this compound. nih.govpsu.edu By feeding an organism with precursors enriched with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the incorporation of these isotopes into the final molecule. nih.govbiorxiv.org The pattern of isotope incorporation provides direct evidence for the biosynthetic pathway. psu.edu

Historically, cholesterol was suggested as a precursor for samandarine (B1681419) alkaloids based on C14 stable isotope labeling studies. researchgate.net Modern approaches utilize high-resolution mass spectrometry (HR-MS) to detect the subtle mass shifts caused by the incorporated isotopes, allowing for the precise determination of which atoms in the precursor are incorporated into the product. nih.govresearchgate.net

Strategies for elucidating biosynthetic pathways often involve a multi-step process:

Proposing a pathway: Based on known chemical reactions and identified related compounds. nih.gov

Isotope tracer studies: To confirm the proposed precursors. nih.gov

Gene screening: Identifying candidate genes involved in the pathway through methods like co-expression analysis. nih.gov

Enzyme characterization: Heterologous expression of candidate genes to verify their enzymatic function. nih.gov

The development of platforms like IsoAnalyst, which combines parallel stable isotope labeling with mass spectrometry, facilitates the connection between metabolites and their corresponding biosynthetic gene clusters (BGCs). nih.govresearchgate.net

Advanced Imaging Techniques for Intracellular Localization and Target Engagement

Visualizing the distribution of this compound within cells and confirming its interaction with specific molecular targets are crucial for understanding its mechanism of action. Advanced imaging techniques offer the ability to observe these processes in real-time and in the context of a living system. nih.govsartorius.com

Fluorescence microscopy is a key tool in this area. mdpi.com By attaching a fluorescent tag to this compound or a related probe, its uptake and subcellular localization can be tracked. mdpi.com Super-resolution microscopy techniques can overcome the diffraction limit of conventional light microscopy, providing a much more detailed view of the compound's location within cellular structures. nih.govnih.gov

Paired agent imaging (PAI) is an innovative approach to quantify drug-target engagement. nih.gov This technique uses two fluorescently labeled molecules: a targeted agent that binds to the protein of interest and an untargeted control agent. By comparing the signals from both agents, researchers can account for non-specific accumulation and obtain a more accurate measure of specific binding. nih.gov The development of intracellular PAI (iPAI) extends this capability to intracellular targets. nih.gov

Live-cell imaging allows for the dynamic monitoring of cellular processes in response to this compound. sartorius.comnih.gov This can reveal changes in cell morphology, protein localization, or other cellular events over time, providing valuable insights into the compound's biological effects.

| Imaging Technique | Application for this compound | Key Advantages | References |

| Fluorescence Microscopy | Visualizing the subcellular distribution of fluorescently labeled this compound. | Enables direct observation of the compound within cells. | mdpi.com |

| Super-Resolution Microscopy | High-resolution imaging of this compound's interaction with specific cellular components. | Provides nanoscale resolution beyond the diffraction limit. | nih.govnih.gov |

| Paired Agent Imaging (PAI) | Quantifying the engagement of this compound with its intracellular targets. | Accounts for non-specific binding, improving accuracy of target engagement measurement. | nih.gov |

| Live-Cell Imaging | Real-time monitoring of cellular responses to this compound exposure. | Provides dynamic information on the compound's effects. | sartorius.comnih.gov |

Future Directions and Challenges in Samaderine B Research

Addressing Unanswered Questions and Research Gaps in Samaderine B Mechanisms

While research has highlighted the significant anti-inflammatory and antimalarial properties of this compound ebi.ac.ukresearchgate.net, a complete picture of its molecular mechanisms remains partially obscure. A primary research gap is the precise identification of its direct cellular targets. Although it is known to inhibit the endothelial cell-neutrophil leukocyte adhesion process, the specific receptors or signaling molecules it interacts with to elicit this effect are not fully characterized ebi.ac.ukresearchgate.net. The broad biological effects of quassinoids, the class of compounds to which this compound belongs, are often attributed to the inhibition of protein synthesis, yet the exact mechanisms for individual compounds can vary and are often not fully elucidated benthamscience.com.

Further investigation is required to understand how this compound modulates inflammatory pathways. Key unanswered questions include:

Which specific transcription factors, such as NF-κB, are affected by this compound, and what is the upstream mechanism of this modulation?

How does this compound influence the production of various cytokines and chemokines involved in the inflammatory cascade?

What are the downstream effects of its interaction with the cell adhesion machinery?

Regarding its antimalarial activity against parasites like Plasmodium falciparum ebi.ac.ukresearchgate.net, the exact biochemical pathways within the parasite that are disrupted by this compound are yet to be definitively identified. Understanding these mechanisms is crucial for developing it as a therapeutic lead and overcoming potential resistance. Future research should focus on target deconvolution studies, utilizing techniques like affinity chromatography and proteomics to isolate and identify the binding partners of this compound within human cells and pathogenic organisms.

Emerging Technologies and Their Application in this compound Discovery and Development

Key emerging technologies and their applications include:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can analyze complex data from high-throughput screening, predict new bioactivities for this compound, and identify potential drug targets. ijrpas.comcrsubscription.com Generative AI models can even design novel molecules inspired by the this compound scaffold with optimized properties. c4tt.org

Metabolomics: This technology allows for the comprehensive analysis of the complete set of metabolites in a biological sample. nih.gov Untargeted metabolomics can be applied to Samadera indica to identify other related quassinoids and understand their biosynthetic pathways. It can also be used to study the metabolic response of cells or organisms to this compound treatment, offering insights into its mechanism of action. nih.gov

High-Throughput Screening (HTS): HTS platforms enable the rapid testing of this compound and other natural product extracts against a multitude of biological targets. crsubscription.comjhidc.org When combined with AI-driven data analysis, HTS can efficiently pinpoint the most promising compounds for further development. crsubscription.com

Advanced Analytical Techniques: Innovations in analytical methods, such as new bio-informatic techniques, aid in the structural elucidation and synthesis of new compounds based on the this compound template. nih.gov

Quantum Computing: In the long term, quantum computing holds the potential to accurately model complex molecular interactions, which could unravel the precise binding of this compound to its biological targets and enhance drug design with unprecedented efficiency. c4tt.orgfrontiersin.org

The integration of these technologies can overcome many of the time-consuming and labor-intensive challenges traditionally associated with natural product research, paving the way for more efficient development of this compound-based therapeutics. ijrpas.com

Sustainable Sourcing and Production Considerations for this compound

This compound is a secondary metabolite isolated from plants of the Simaroubaceae family, such as Quassia indica (also known as Samadera indica). ebi.ac.ukresearchgate.net As interest in this compound and other quassinoids for their therapeutic potential grows, the demand for their source material will increase. This raises significant concerns regarding the sustainability of harvesting these plants from the wild, which could lead to overexploitation and threaten biodiversity. inn.no

To ensure a stable and environmentally responsible supply of this compound, a multi-pronged approach is necessary:

Sustainable Harvesting Practices: Implementing and promoting sustainable harvesting protocols for wild populations of Samadera indica is crucial. This involves working with local communities to establish best practices that ensure the long-term survival of the plant species. inn.no Organizations like Sustainable Harvest International provide models for partnering with local farmers to preserve biodiversity while improving livelihoods. sustainableharvest.org

Cultivation: The cultivation of Samadera indica offers a more controlled and sustainable alternative to wild harvesting. inn.no Developing optimal cultivation conditions can ensure a consistent supply of high-quality plant material without depleting natural populations. The trend towards using natural and sustainable ingredients in various industries, as seen with Tamarindus Indica Fruit Extract, supports the economic viability of such cultivation efforts. marketresearchintellect.com

Biotechnological Production: Plant cell and tissue culture techniques represent a promising avenue for the large-scale production of this compound. This method avoids the geographical and seasonal limitations of plant cultivation and protects wild resources.

Semi-synthesis and Total Synthesis: Chemical synthesis provides an alternative that is independent of the plant source. While the total synthesis of complex natural products like quassinoids can be challenging, as demonstrated by the synthesis of (−)-Samaderine Y, it offers the ability to create structural analogs that may have improved properties. google.com Developing more efficient synthetic or semi-synthetic routes starting from more abundant precursors is a key research goal.

Adopting these sustainable strategies is essential for the long-term viability of this compound as a potential therapeutic agent, aligning its development with principles of environmental stewardship and bioeconomy. researchgate.net

Potential for this compound as a Mechanistic Probe in Fundamental Biological Research

Beyond its direct therapeutic potential, this compound's distinct biological activities make it a valuable tool for fundamental research. As a specific inhibitor of certain cellular processes, it can be used as a chemical probe to dissect complex biological pathways. For instance, its ability to inhibit endothelial cell-neutrophil adhesion makes it a useful molecule for studying the molecular intricacies of inflammation and immune cell trafficking. ebi.ac.ukresearchgate.net

By observing the cellular and molecular changes induced by this compound, researchers can gain deeper insights into the function of its targets and the pathways they regulate. For example, studying its effects on cancer cell lines can help elucidate novel vulnerabilities or signaling dependencies in tumors. The use of natural products as mechanistic probes is a well-established strategy; for example, colchicine (B1669291) has been instrumental in understanding microtubule dynamics. researchgate.net Similarly, this compound could be employed to:

Investigate Inflammatory Signaling: Probe the specific steps in the leukocyte adhesion cascade and the signaling events that govern it.

Explore Host-Pathogen Interactions: In malarial research, it can help identify critical survival pathways in Plasmodium falciparum, potentially revealing new drug targets. ebi.ac.uk

Dissect Protein Synthesis: If its primary mechanism involves inhibiting protein synthesis, it could be used to study the regulation and consequences of translational arrest in different cellular contexts. benthamscience.com

The development of this compound derivatives through synthetic chemistry could further enhance its utility as a probe. benthamscience.com By modifying its structure, researchers can create variants with altered specificity or potency, allowing for a more nuanced investigation of biological systems. Such structure-activity relationship (SAR) studies are fundamental in drug design and in understanding molecular recognition. researchgate.netresearchgate.net Ultimately, this compound serves not only as a potential drug candidate but also as a key to unlocking a deeper understanding of fundamental biological processes.

Q & A

Q. What are the standard methods for isolating Samaderine B from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel) and HPLC. Key steps include:

Q. How can researchers characterize the structural properties of this compound?

A multi-spectroscopic approach is essential:

- NMR Spectroscopy : Assign proton and carbon signals to confirm skeletal structure (e.g., distinguishing limonoid derivatives) .

- X-ray Crystallography : Resolve absolute configuration if crystalline forms are obtainable .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₆H₃₀O₈) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

Prioritize assays aligned with hypothesized mechanisms:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for targets like topoisomerases or kinases .

- Controls : Include positive controls (e.g., doxorubicin) and solvent-only blanks to validate results .

II. Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound analogs?

Semi-synthetic modifications require systematic experimental design:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for regioselective acetylation .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics .

- Yield Tracking : Use HPLC-DAD to quantify intermediates and final products, reporting % yields ± SD across triplicate runs .

Q. How should contradictory data on this compound’s anti-inflammatory activity be resolved?

Address discrepancies through:

Q. What computational strategies can predict this compound’s molecular targets?

Leverage in silico tools for mechanistic hypotheses:

- Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for binding affinity (<-7 kcal/mol) .

- Pharmacophore Modeling : Identify critical functional groups (e.g., α,β-unsaturated ketone) for target interaction .

- MD Simulations : Run 100-ns trajectories to assess ligand-protein stability (RMSD <2 Å) .

Q. How can researchers design a robust literature review on this compound’s pharmacological potential?

Follow systematic review protocols:

- Database Search : Use PubMed, SciFinder, and Web of Science with keywords: “this compound” + “bioactivity” + “limonoid” .

- Inclusion Criteria : Prioritize peer-reviewed studies (2015–2025) with full experimental details .

- Critical Appraisal : Evaluate study limitations (e.g., small sample sizes, lack of in vivo data) using FINER criteria .